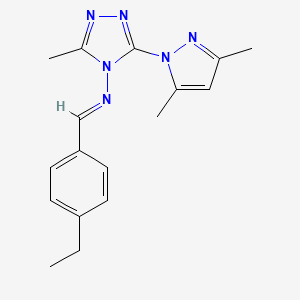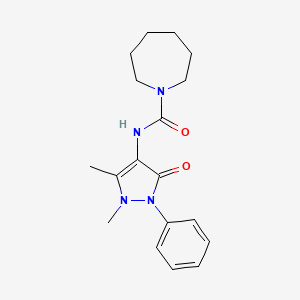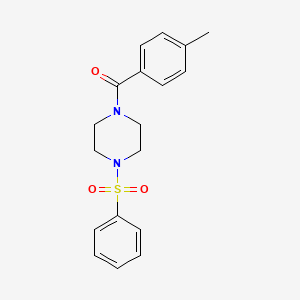![molecular formula C17H22N2O2S B5555151 (1S*,5R*)-6-benzyl-3-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555151.png)
(1S*,5R*)-6-benzyl-3-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bicyclic compounds closely related to "(1S*,5R*)-6-benzyl-3-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one" often involves regio- and diastereoselective condensation reactions, followed by processes such as iodolactonization to achieve the desired stereochemistry (Ehsan Ullah et al., 2005).
Molecular Structure Analysis
Molecular structure analyses, including single-crystal X-ray diffraction, have been employed to determine the configurations and conformations of similar diazabicyclo compounds. These studies highlight the importance of specific substituents and the molecule's stereochemistry in its overall structure (Michael A. Weber et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving compounds with the diazabicyclo[3.3.1]nonanone skeleton often explore their reactivity towards different chemical agents, revealing a variety of potential functional group transformations. The presence of specific functional groups significantly influences the compound's reactivity and interaction with other molecules (Wen-Chung Shieh et al., 2001).
Physical Properties Analysis
The physical properties of similar bicyclic compounds, including their conformational preferences in solution and the solid state, have been extensively studied through NMR spectroscopy and X-ray crystallography. These analyses provide valuable information on the stability of different conformers and the effects of various substituents on the molecule's physical characteristics (M. J. Fernández et al., 1995).
Chemical Properties Analysis
The chemical properties of diazabicyclo compounds are closely related to their molecular structure, with specific functional groups and stereochemistry playing critical roles in their chemical behavior and potential reactivity patterns. Studies on similar compounds provide insights into how structural variations can affect chemical properties and reactivity (Ralph Holl et al., 2009).
科学的研究の応用
Sigma Receptor Ligands and Cytotoxic Activity
Compounds related to (1S*,5R*)-6-benzyl-3-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one have been synthesized and investigated for their potential in medical applications, particularly in targeting sigma receptors and exhibiting cytotoxic activity against tumor cells. A study by Geiger et al. (2007) on the synthesis of bicyclic sigma receptor ligands, derived from (R)- and (S)-glutamate, demonstrated that these compounds show high affinity for σ1 receptors. Furthermore, certain derivatives were found to completely inhibit cell growth in specific cancer cell lines, such as the small cell lung cancer cell line A-427, at a concentration of 20 μM. This indicates a targeted action against particular tumor types, suggesting potential applications in cancer therapy (Geiger et al., 2007).
Conformational Studies
Compounds within this chemical class have also been the subject of structural and conformational studies. For instance, Gálvez et al. (1985) investigated 3-Methyl-7-alkyl-3,7-diazabicyclo [3.3.1] nonan-9-ones and 9-ols using various spectroscopic techniques and X-ray diffraction, revealing insights into their conformational preferences in different environments. These studies are crucial for understanding the molecular basis of the biological activity of these compounds and can aid in the design of more effective therapeutic agents (Gálvez et al., 1985).
Biological Activity and Toxicity
The exploration of the biological activity and toxicity of diazabicyclo[3.3.1]nonan-9-one derivatives has been a focus of recent research. Malmakova et al. (2021) synthesized novel derivatives to assess their biological activity and toxicity, contributing to the accumulation of knowledge about these compounds. Their findings underscore the importance of understanding the relationships between chemical structure, biological activity, and toxicity, which is essential for the development of new pharmaceuticals (Malmakova et al., 2021).
特性
IUPAC Name |
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-22-12-16(20)18-10-14-7-8-15(11-18)19(17(14)21)9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKVLMRTCDGNMX-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CC2CCC(C1)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC(=O)N1C[C@@H]2CC[C@H](C1)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)
![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)

![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)
![N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5555097.png)
![5-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5555108.png)
![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)


![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)
![N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)